5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine
Description
5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine is a thiazole derivative characterized by a benzyl substituent at the 5-position of the thiazole ring, bearing a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring, and an amine (-NH₂) group at the 2-position of the thiazole. The trifluoromethyl group is a bioisostere known to enhance metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and agrochemical research .
For instance, trifluoromethoxybenzothiazol-2-ylamines are synthesized via reactions of trifluoromethoxyphenylamine with ammonium thiocyanate and bromine in acetic acid, yielding ~85% purity .
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABVEFOBZBIMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylbenzene, metaformaldehyde, sulfuric acid, and thionyl chloride as starting materials . The reaction proceeds through the formation of 3-trifluoromethyl benzyl chloride, which is then reacted with thiazole derivatives under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. The use of catalysts and phase transfer agents can accelerate the reaction and reduce side products. Additionally, recycling of waste liquids and minimizing environmental pollution are important considerations in industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, while the thiazole ring can undergo nucleophilic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the benzyl moiety .
Scientific Research Applications
5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine with key analogs:
Key Observations:
- The 4-CF₃ analog (same molecular weight) may exhibit altered steric and electronic interactions .
- Molecular Weight and Lipophilicity : Chlorinated analogs (e.g., 3,4-dichloro derivatives) have lower molecular weights but higher lipophilicity (Cl > CF₃ in some contexts), impacting membrane permeability .
Biological Activity
5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and various applications based on recent research findings.
- Molecular Formula: C11H9F3N2S
- Molecular Weight: 258.26 g/mol
- CAS Number: 300819-51-6
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Ring: The thiazole structure is formed through the reaction of appropriate thioketones with amines.
- Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic acid or related reagents under specific conditions.
- Final Coupling: The benzyl moiety is then attached to the thiazole backbone through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A comparative analysis of various thiazole derivatives showed promising results against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 1.003 | |
| Other Thiazole Derivative | MDA-MB-231 | 0.72 |
The compound exhibited significant cytotoxicity against breast cancer cell lines, demonstrating its potential as an anticancer agent.
Antioxidant Activity
Thiazole derivatives have also been evaluated for their antioxidant properties. In vitro studies indicated that compounds with thiazole structures can effectively scavenge free radicals, contributing to their potential therapeutic effects.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer progression, such as tyrosinase, which is crucial for melanogenesis.
- Modulation of Signal Transduction Pathways: It may alter signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Breast Cancer Study:
- Antioxidant Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
